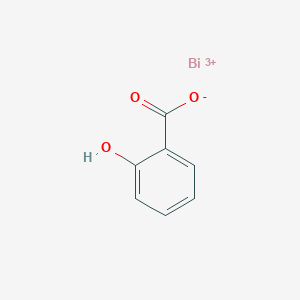

Salicylic acid, bismuth(3+) salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Salicylic acid, bismuth(3+) salt, also known as bismuth subsalicylate, is a compound formed by the combination of salicylic acid and bismuth. This compound is widely recognized for its medicinal properties, particularly in treating gastrointestinal disorders. It exhibits anti-inflammatory, antacid, and mild antibiotic properties, making it a common ingredient in over-the-counter medications like Pepto-Bismol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired product. Mechanochemical synthesis methods have also been explored, which involve grinding the reactants together in the presence of a small amount of solvent .

Industrial Production Methods

Industrial production of bismuth subsalicylate generally follows similar principles but on a larger scale. The process involves dissolving bismuth nitrate in water, followed by the addition of salicylic acid. The mixture is then heated and stirred to promote the reaction. The resulting product is filtered, washed, and dried to obtain pure bismuth subsalicylate .

Analyse Des Réactions Chimiques

Types of Reactions

Bismuth subsalicylate undergoes various chemical reactions, including hydrolysis, complexation, and redox reactions. It can hydrolyze in the presence of water to form bismuth oxychloride and salicylic acid .

Common Reagents and Conditions

Common reagents used in reactions involving bismuth subsalicylate include acids, bases, and oxidizing agents. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from the hydrolysis of bismuth subsalicylate are bismuth oxychloride and salicylic acid. These products retain some of the medicinal properties of the parent compound .

Applications De Recherche Scientifique

Chemistry

In chemistry, bismuth subsalicylate is used as a reagent in various organic synthesis reactions. Its unique properties make it suitable for catalyzing certain reactions and forming complexes with other compounds .

Biology

In biological research, bismuth subsalicylate is studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Helicobacter pylori, which is associated with peptic ulcers .

Medicine

Medically, bismuth subsalicylate is widely used to treat gastrointestinal disorders such as diarrhea, indigestion, and nausea. It is also a component of combination therapies for eradicating Helicobacter pylori infections .

Industry

In the industrial sector, bismuth subsalicylate is used in the production of pharmaceuticals and as an additive in certain cosmetic products due to its anti-inflammatory properties .

Mécanisme D'action

The exact mechanism of action of bismuth subsalicylate is not fully understood. it is believed to work through several pathways:

Antimicrobial Action: Bismuth subsalicylate hydrolyzes in the gut to form bismuth oxychloride and salicylic acid, both of which have bactericidal properties.

Anti-inflammatory Action: The salicylic acid component inhibits the production of prostaglandins, reducing inflammation and irritation in the gastrointestinal tract.

Antacid Action: Bismuth subsalicylate acts as an antacid by neutralizing stomach acid and providing a protective coating on the stomach lining.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl salicylate: Used as a flavoring agent and in topical pain relief products.

Acetylsalicylic acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.

Bismuth citrate: Used in similar gastrointestinal treatments but with different pharmacokinetic properties.

Uniqueness

Bismuth subsalicylate is unique due to its combination of bismuth and salicylic acid, providing a broad spectrum of therapeutic effects. Unlike other bismuth compounds, it offers both antimicrobial and anti-inflammatory benefits, making it particularly effective in treating gastrointestinal disorders .

Propriétés

IUPAC Name |

bismuth;2-carboxyphenolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Bi/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+3/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYLKIGDUJYDNL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BiO3+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15414-77-4 |

Source

|

| Record name | Salicylic acid, bismuth(3+) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, bismuth(3+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)